2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H11F3N4O2S and its molecular weight is 344.31. The purity is usually 95%.
BenchChem offers high-quality 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis of acetamides, arylureas, and other related derivatives from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles has been explored, revealing their potential in exhibiting anti-inflammatory and analgesic activities. This highlights the chemical versatility and potential pharmacological applications of compounds structurally related to 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (Mazzone et al., 1987).
Antimicrobial and Antiviral Applications
Derivatives of 1,2,4-triazines, including those structurally similar to the compound , have been synthesized and evaluated for their antibacterial activities. For instance, specific fluorine-substituted amino-1,2,4-triazines demonstrated noteworthy activity against various bacterial strains, indicating the potential of such compounds in antimicrobial therapy (Alharbi & Alshammari, 2019). Furthermore, certain derivatives have shown inhibitory activity against HIV, suggesting a new direction for antiviral agent development (Hamad et al., 2010).
Anticancer Potential
The exploration of 1,2,4-triazine derivatives as lamotrigine analogs and their subsequent evaluation as antibacterial agents also shed light on their potential anticancer properties. Such compounds, with modifications in their structure, could offer new pathways in cancer treatment research, especially considering their activity against various bacterial strains which might correlate with anticancer mechanisms (Alharbi & Alshammari, 2019).
Hemolytic and Antimicrobial Activity
The synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have demonstrated significant antimicrobial activity against selected microbial species, indicating the potential of such compounds in antimicrobial applications. Their hemolytic activity assessment also provides crucial information regarding their cytotoxicity, which is essential for their potential therapeutic use (Gul et al., 2017).
properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-4-2-8(3-5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSSXMVLDMDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
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